![molecular formula C5H6Cl2O3 B12842850 trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one](/img/structure/B12842850.png)
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: is a chemical compound with the molecular formula C5H6Cl2O3 and a molecular weight of 185.01 g/mol . It is a dioxolone derivative, often used in the preparation of various prodrugs . The compound is known for its white to off-white solid form and is hygroscopic, meaning it absorbs moisture from the air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The melting point of the compound is between 88-90°C, and it has a predicted boiling point of 252.3±30.0°C .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is stored in a -20°C freezer under an inert atmosphere to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Nucleophiles: Utilized in substitution reactions to replace chlorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted dioxolane derivatives .
Wissenschaftliche Forschungsanwendungen
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds and prodrugs.
Biology: Employed in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-1,3-dioxolan-2-one: A related compound with similar structural features but without the chlorine atoms.
4,5-Dichloro-1,3-dioxolan-2-one: Another derivative with chlorine atoms but different methyl group positioning.
Uniqueness: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H6Cl2O3 |
---|---|
Molekulargewicht |
185.00 g/mol |
IUPAC-Name |
(4S,5S)-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
CYWTZUGZRSAQEN-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@@]1([C@](OC(=O)O1)(C)Cl)Cl |
Kanonische SMILES |
CC1(C(OC(=O)O1)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.